Demethylzeylasteral

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Investigated for its role in cell cycle regulation, apoptosis, and immune modulation.

Medicine: Explored for its anti-cancer properties, particularly in inhibiting the growth and proliferation of cancer cells. .

Mécanisme D'action

Le déméthylzéylasteral exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Anti-inflammatoire : Inhibe les cytokines et les enzymes pro-inflammatoires.

Antitumorale : Induit l’apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les protéines anti-apoptotiques comme la MCL1.

Modulation immunitaire : Supprime les réponses immunitaires en modulant l’activité des lymphocytes T et la production de cytokines

Analyse Biochimique

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Demethylzeylasteral is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du déméthylzéylasteral implique plusieurs étapes, commençant généralement par des triterpénoïdes naturels. Le processus comprend des réactions d’oxydation, de réduction et de cyclisation dans des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir les modifications structurales souhaitées.

Méthodes de production industrielle : La production industrielle du déméthylzéylasteral est principalement basée sur l’extraction de Tripterygium wilfordii. La matière végétale est traitée pour isoler le composé par extraction par solvant, suivie de techniques de purification telles que la chromatographie. Cette méthode garantit un rendement élevé et une pureté du composé adaptée à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : Le déméthylzéylasteral subit diverses réactions chimiques, notamment :

Oxydation : Convertit les groupes hydroxyle en groupes carbonyle.

Réduction : Réduit les groupes carbonyle en groupes hydroxyle.

Substitution : Remplace les groupes fonctionnels par d’autres substituants.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les conditions varient en fonction du substituant introduit, impliquant souvent des catalyseurs et des solvants spécifiques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du déméthylzéylasteral, chacun présentant des activités biologiques potentiellement uniques .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des triterpénoïdes.

Biologie : Étudié pour son rôle dans la régulation du cycle cellulaire, l’apoptose et la modulation immunitaire.

Médecine : Exploré pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance et la prolifération des cellules cancéreuses. .

Comparaison Avec Des Composés Similaires

Le déméthylzéylasteral est unique parmi les triterpénoïdes en raison de ses activités biologiques et de ses cibles moléculaires spécifiques. Les composés similaires comprennent :

Célastrol : Un autre triterpénoïde de Tripterygium wilfordii ayant de puissantes propriétés anti-inflammatoires et anticancéreuses.

Triptolide : Connu pour ses effets immunosuppresseurs et antitumoraux.

Acide bétulique : Un triterpénoïde ayant des activités anticancéreuses et anti-VIH.

Comparé à ces composés, le déméthylzéylasteral offre un profil distinct d’activités, en particulier pour sa capacité à réguler le métabolisme des œstrogènes et les réponses immunitaires .

Propriétés

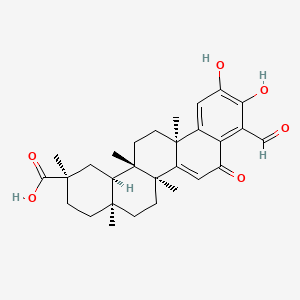

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSFWLPCFRASW-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315726 | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107316-88-1 | |

| Record name | Demethylzeylasteral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

- AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []

- NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]

- UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []

- FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does this compound influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

- Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []

- High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of this compound?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

- Molecular formula: C29H38O5 []

- Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for this compound?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of this compound?

A5: Preclinical studies suggest potential applications in various diseases, including:

- Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]

- Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does this compound influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does this compound affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does this compound interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of this compound?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between this compound serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of this compound?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)